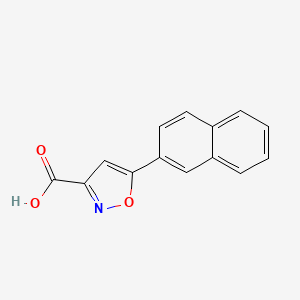

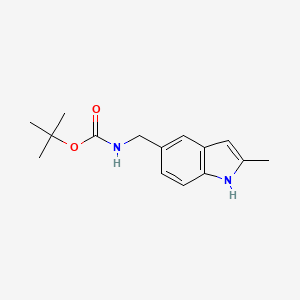

![molecular formula C13H5F6NO B1415340 5-[3,5-ビス(トリフルオロメチル)フェニル]-2-フロンニトリル CAS No. 2197056-54-3](/img/structure/B1415340.png)

5-[3,5-ビス(トリフルオロメチル)フェニル]-2-フロンニトリル

説明

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a furan ring with a nitrile group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

科学的研究の応用

薬剤耐性菌の増殖阻害剤

この化合物は、薬剤耐性菌の強力な増殖阻害剤であることが判明しているピラゾール誘導体の合成に使用されます . これらには、最も危険な細菌病原体の1つであるエンテロコッカス属とメチシリン耐性黄色ブドウ球菌 (MRSA) が含まれます .

抗生物質開発

この化合物の誘導体は、抗生物質耐性菌感染症に対処するために必要な新規抗生物質の開発において有望であることが示されています . これは、多くの細菌株における抗生物質耐性の増加を考えると特に重要です。

カチオンの溶媒抽出

この化合物の誘導体であるテトラキス[3,5-ビス(トリフルオロメチル)フェニル]ホウ酸ナトリウムは、カチオンの溶媒抽出に使用されます . これは、環境科学や材料科学など、さまざまな分野で応用されています。

4. 溶媒ポリマー膜電極およびオプトード 同じ誘導体は、溶媒ポリマー膜電極およびオプトードの製造にも使用されます . これらは、化学分析や環境モニタリングなど、さまざまな科学および工業用途で使用されています。

アニオン系相間移動触媒

テトラキス[3,5-ビス(トリフルオロメチル)フェニル]ホウ酸ナトリウムは、アニオン系相間移動触媒として作用します . 相間移動触媒は、有機合成で使用できる不均一触媒の特殊な形態です。

有機変換の促進

この化合物の3,5-ビス(トリフルオロメチル)フェニルモチーフは、有機変換の促進に広く使用されています . これは、有機化学と創薬の分野で広範囲にわたる影響を与えています。

作用機序

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical context.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have significant impacts on cellular processes .

Action Environment

The action, efficacy, and stability of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system

生化学分析

Biochemical Properties

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile plays a crucial role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. These interactions often result in the inhibition or activation of the enzyme’s catalytic activity, thereby influencing the metabolic pathways in which these enzymes are involved . Additionally, 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile has been observed to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway[3][3]. By modulating the activity of key signaling molecules, 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile can alter gene expression patterns and cellular metabolism. For instance, it has been reported to upregulate the expression of genes involved in oxidative stress response and downregulate those associated with cell proliferation .

Molecular Mechanism

At the molecular level, 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile exerts its effects through specific binding interactions with biomolecules. The compound is known to form stable complexes with certain enzymes, leading to either inhibition or activation of their catalytic functions . For example, its interaction with cytochrome P450 enzymes can result in the formation of a metabolite-enzyme complex that alters the enzyme’s activity . Additionally, 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile can induce toxicity, manifesting as liver damage, oxidative stress, and disruptions in metabolic homeostasis . Threshold effects have been observed, indicating that there is a critical dosage above which the compound’s adverse effects become pronounced .

Metabolic Pathways

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, some of which may have biological activity . The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism.

Transport and Distribution

Within cells and tissues, 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Additionally, its distribution within tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile is critical for its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile within cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzaldehyde and 2-furonitrile as the primary starting materials.

Condensation Reaction: The aldehyde group of 3,5-bis(trifluoromethyl)benzaldehyde undergoes a condensation reaction with the nitrile group of 2-furonitrile in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product. 4

特性

IUPAC Name |

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F6NO/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLFTLRSGITINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Formyl-2h-chromen-4-yl)thio]acetic acid](/img/structure/B1415258.png)

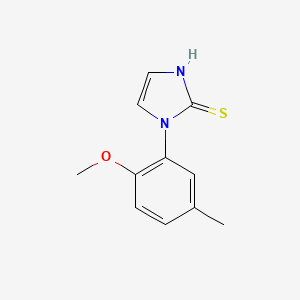

![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)

![4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid](/img/structure/B1415268.png)

![4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B1415271.png)

![1-[(6-Chloropyridin-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1415277.png)

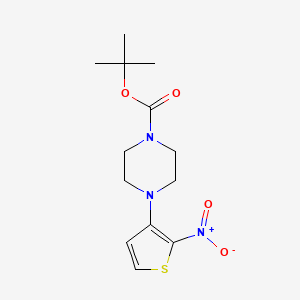

![1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B1415278.png)